3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-8-3-1-7(2-4-8)9-5-6-11-15(13,14)12-9/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTFSIFSNPVQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NS(=O)(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzenesulfonamide with thionyl chloride to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with hydrazine to form the thiadiazine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiadiazine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 4-chlorophenyl group or the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its herbicidal and pesticidal properties.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Thiadiazine dioxides vary significantly based on substituents and heterocyclic fusion. Below is a comparative analysis of key analogs:
Physicochemical Properties
Biological Activity
3-(4-Chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a thiadiazine ring with a 4-chlorophenyl substituent. Its unique structure contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 242.68 g/mol |
| CAS Number | 1011398-17-6 |
| SMILES | Clc1ccc(cc1)C1=CC=NS(=O)(=O)N1 |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate that it effectively inhibits the growth of various bacterial and fungal strains.
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, its minimal inhibitory concentration (MIC) values were reported in the range of 50 to 100 µg/mL against Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Preliminary studies indicate that it also possesses antifungal properties, with effective concentrations ranging from 10 to 20 µg/mL against common fungal pathogens such as Candida albicans.
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : A study involving human breast cancer MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to disrupted cellular processes in pathogens or cancer cells.
- DNA Interaction : Some studies suggest that it may bind to DNA, interfering with replication and transcription processes essential for cell survival.
Synthesis and Evaluation
The synthesis of this compound typically involves cyclization reactions using thionyl chloride and hydrazine derivatives. The synthesized compound was subjected to various biological evaluations:
| Biological Activity | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple strains | |
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antifungal | Inhibitory effects on Candida spp. |
Comparative Studies
Comparative studies with structurally similar compounds (e.g., thiazoles and triazoles) highlight the unique efficacy of this compound in certain biological contexts. It demonstrates superior activity profiles against specific pathogens compared to its analogs.
Q & A
Q. What advanced separation technologies (e.g., membrane-based systems) improve purity for pharmacological studies?
- Answer : Nanofiltration membranes (MWCO 200–500 Da) selectively retain high-molecular-weight impurities. Simulated moving bed (SMB) chromatography enhances scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
